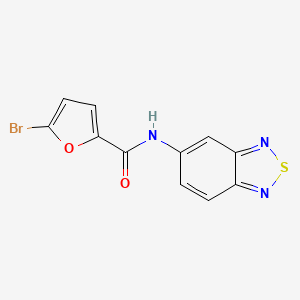
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzothiadiazole moiety and a bromofuran carboxamide group, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiadiazole core: This can be achieved by the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Bromination of furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reaction: The brominated furan is then coupled with the benzothiadiazole core using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling reactions: The carboxamide group can participate in coupling reactions with other aromatic or aliphatic compounds, facilitated by catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended conjugation.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide can be compared with other benzothiadiazole derivatives, such as:
N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide: This compound has a phenoxyacetamide group instead of a bromofuran carboxamide group, which affects its reactivity and applications.
N-(2,1,3-benzothiadiazol-5-yl)-1-piperidinecarbothioamide: This derivative contains a piperidinecarbothioamide group, which can influence its biological activity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H6BrN3O2S |
|---|---|
Peso molecular |
324.16 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C11H6BrN3O2S/c12-10-4-3-9(17-10)11(16)13-6-1-2-7-8(5-6)15-18-14-7/h1-5H,(H,13,16) |
Clave InChI |
ZXBVQSQNOTZIPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C=C1NC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11317835.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11317839.png)
![3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11317841.png)
![N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11317849.png)
![1-(3-acetylphenyl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11317853.png)
![2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B11317869.png)
![N-(2-chlorophenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11317874.png)
![4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11317882.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11317886.png)
![2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11317891.png)

![N-(2-Methylpropyl)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11317906.png)
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11317917.png)
